molecular formula C11H16IN3O2 B2390109 Tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate CAS No. 2384911-33-3

Tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate

Cat. No.: B2390109
CAS No.: 2384911-33-3
M. Wt: 349.172
InChI Key: GHBJOHBVIMCKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core

Preparation Methods

The synthesis of tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyrimidine core can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of its use .

Properties

IUPAC Name

tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-6-4-5-14-8(12)7-13-9(14)15/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBJOHBVIMCKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C1=NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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